molecular formula C12H11N3O B13970919 4-ethoxy-5H-pyridazino[4,5-b]indole CAS No. 383412-06-4

4-ethoxy-5H-pyridazino[4,5-b]indole

Cat. No.: B13970919
CAS No.: 383412-06-4
M. Wt: 213.23 g/mol
InChI Key: KFOZMTYLCOOMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-5H-pyridazino[4,5-b]indole is a synthetic derivative based on the tricyclic pyridazino[4,5-b]indole scaffold, an aza-analogue of β-carboline and γ-carboline alkaloids . This planar heteroaromatic system is of significant interest in medicinal chemistry and pharmacological research due to its multifunctional bioactivity profile and its role as a versatile building block for synthesizing more complex polycyclic structures . The pyridazino[4,5-b]indole core is associated with a diverse range of biological activities. Research on closely related analogues has demonstrated potential as inhibitors of blood platelet aggregation and as selective thromboxane A2 synthetase inhibitors , indicating value for cardiovascular research . Some derivatives have also been investigated for their inotropic (contractile heart muscle) activity . Furthermore, this chemical class has been explored in oncology research, with recent studies identifying specific derivatives as promising phosphoinositide 3-kinase (PI3K) inhibitors that exhibit potent antiproliferative effects against cancer cell lines, such as breast cancer MCF-7 cells . The mechanism of action for these compounds often involves enzymatic inhibition (e.g., of PDE-IV, thromboxane synthetase, or PI3Kα) and can involve the up-regulation of pro-apoptotic genes and inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells . In synthetic chemistry, the 4-position of the pyridazino[4,5-b]indole system is a key site for functionalization. The ethoxy group in this compound can serve as a reactive handle for further transformations, potentially through hydrazinolysis or other nucleophilic displacement reactions, to access a wider array of fused heterocycles like [1,2,4]triazolo[4',3':1,6]pyridazino[4,5-b]indoles . Please Note: This product is offered for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

383412-06-4

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-ethoxy-5H-pyridazino[4,5-b]indole

InChI

InChI=1S/C12H11N3O/c1-2-16-12-11-9(7-13-15-12)8-5-3-4-6-10(8)14-11/h3-7,14H,2H2,1H3

InChI Key

KFOZMTYLCOOMSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CN=N1)C3=CC=CC=C3N2

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 4 Ethoxy 5h Pyridazino 4,5 B Indole

Retrosynthetic Approaches to the 4-ethoxy-5H-pyridazino[4,5-b]indole Scaffold

A logical retrosynthetic analysis of 4-ethoxy-5H-pyridazino[4,5-b]indole suggests several key disconnections. The ethoxy group at the C4 position can be retrosynthetically disconnected to a 4-hydroxy or 4-chloro pyridazino[4,5-b]indole precursor. The pyridazino[4,5-b]indole core itself can be broken down through two primary pathways: disconnection of the pyridazine (B1198779) ring or disconnection of the indole (B1671886) ring.

Pathway A: Disconnection of the Pyridazine Ring

This approach involves the formation of the pyridazine ring onto a pre-existing indole moiety. The key disconnection is the N-C bond and the C-C bond of the pyridazine ring, leading back to a functionalized indole-2,3-dicarboxylate or a related derivative, which can be cyclized with hydrazine (B178648).

Pathway B: Disconnection of the Indole Ring

Alternatively, the indole ring can be constructed onto a pre-existing pyridazine core. This pathway would involve a key Fischer indole synthesis type disconnection, starting from a substituted pyridazine and a corresponding hydrazine, or a palladium-catalyzed cross-coupling reaction to form the key C-C or C-N bonds of the indole ring. capes.gov.br

Classical and Modern Synthetic Methodologies for Pyridazino[4,5-b]indole Derivatives

A variety of synthetic methods have been developed for the construction of the pyridazino[4,5-b]indole scaffold, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.

Annulation Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring onto an indole precursor is a common and effective strategy. A prevalent method involves the condensation of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine and its derivatives to yield 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles. tubitak.gov.tr Another approach is the [3+3] annulation reaction of 2-alkenylindoles with hydrazonyl chlorides in the presence of a base, which provides a convenient route to functionalized pyridazino[4,5-b]indoles with good yields. nih.gov

Starting MaterialReagentsProductReference
Ethyl 3-formyl-1H-indole-2-carboxylateHydrazine hydrate (B1144303)4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole tubitak.gov.tr
2-AlkenylindoleHydrazonyl chloride, baseFunctionalized pyridazino[4,5-b]indole nih.gov

Indole Ring Construction and Functionalization

The construction of the indole ring can be achieved through various methods, with the Fischer indole synthesis being a classical and widely used approach. youtube.com This method involves the acid-catalyzed rearrangement of a phenylhydrazone derived from a substituted pyridazine. More contemporary methods include palladium-catalyzed intramolecular cyclizations. For instance, an intramolecular Heck-type reaction has been utilized for the synthesis of 5H-pyridazino[4,5-b]indoles. epa.gov

PrecursorMethodProductReference
Substituted pyridazine and phenylhydrazine (B124118)Fischer Indole SynthesisPyridazino[4,5-b]indole youtube.com
Functionalized aryl pyridazineIntramolecular Heck Reaction5H-Pyridazino[4,5-b]indole epa.gov

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyridazino[4,5-b]indoles. rsc.orgnih.gov While specific MCRs for the direct synthesis of 4-ethoxy-5H-pyridazino[4,5-b]indole are not extensively reported, the general strategy often involves the one-pot reaction of three or more starting materials to rapidly build the core structure. For example, a three-component reaction of an indole, formaldehyde, and an amino hydrochloride can lead to fused indole systems. rsc.org

Cross-Coupling Reactions in Pyridazino[4,5-b]indole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in the synthesis and functionalization of pyridazino[4,5-b]indoles. capes.gov.br The Suzuki-Miyaura coupling, for instance, can be used to form key carbon-carbon bonds. mdpi.comnih.gov A synthetic approach to the pyridazino[4,5-b]indole scaffold involves the Suzuki coupling of 5-iodo-2-methylpyridazin-3(2H)-one with protected anilinoboronic acids, followed by a ring-closure sequence. capes.gov.br Similarly, Sonogashira coupling can be employed to introduce alkynyl substituents, which can then undergo further transformations to construct the fused ring system. mdpi.com

Reaction TypeReactantsCatalyst/ReagentsProductReference
Suzuki Coupling5-Iodo-2-methylpyridazin-3(2H)-one, anilinoboronic acidPd(0) catalystArylpyridazinone (precursor to pyridazino[4,5-b]indole) capes.gov.br
Suzuki-Miyaura Coupling3-Bromo-6-(thiophen-2-yl)pyridazine, (hetero)aromatic boronic acidsPd(PPh3)4, Na2CO3Functionalized pyridazine mdpi.comnih.gov
Sonogashira CouplingAmino-halopyridines, terminal alkynesPalladium catalyst, base1,2-disubstituted azaindoles mdpi.com

Introduction of the Ethoxy Moiety: Specific Synthetic Protocols for 4-ethoxy-5H-pyridazino[4,5-b]indole

Direct synthesis of 4-ethoxy-5H-pyridazino[4,5-b]indole is not extensively documented. However, its synthesis can be envisioned through the functionalization of a suitable pyridazino[4,5-b]indole precursor. A common strategy for introducing an ethoxy group is through the nucleophilic substitution of a leaving group, such as a halogen, at the 4-position of the pyridazino[4,5-b]indole core.

A plausible synthetic route would involve the initial synthesis of 4-chloro-5H-pyridazino[4,5-b]indole. This intermediate can be prepared from the corresponding 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent reaction of the 4-chloro derivative with sodium ethoxide in ethanol (B145695) would yield the desired 4-ethoxy-5H-pyridazino[4,5-b]indole via a nucleophilic aromatic substitution reaction.

An alternative approach could involve the O-alkylation of 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base like potassium carbonate.

PrecursorReagentsProduct
4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole1. POCl₃ 2. NaOEt, EtOH4-ethoxy-5H-pyridazino[4,5-b]indole
4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoleEtI, K₂CO₃4-ethoxy-5H-pyridazino[4,5-b]indole

Etherification Strategies at the C-4 Position

The primary method for introducing the ethoxy group at the C-4 position is through a Williamson ether synthesis. This involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the C-4 carbon of the pyridazino[4,5-b]indole core by an ethoxide source.

A common precursor for this transformation is 4-chloro-5H-pyridazino[4,5-b]indole . The synthesis of analogous 1,4-dimethoxy derivatives has been successfully achieved by treating the corresponding 1,4-dichloro derivative with sodium methoxide. researchgate.net By analogy, the reaction of 4-chloro-5H-pyridazino[4,5-b]indole with sodium ethoxide in a suitable solvent, such as ethanol or dimethylformamide (DMF), is the most direct route to 4-ethoxy-5H-pyridazino[4,5-b]indole. The general reaction is depicted below:

Scheme 1: Proposed Williamson ether synthesis for 4-ethoxy-5H-pyridazino[4,5-b]indole.

Alternatively, the synthesis can proceed from the corresponding pyridazinone, 5H-pyridazino[4,5-b]indol-4-one . This precursor can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net The resulting chloro compound can then undergo the Williamson ether synthesis as described above.

PrecursorReagentsProductReference
4-chloro-5H-pyridazino[4,5-b]indoleSodium ethoxide (NaOEt)4-ethoxy-5H-pyridazino[4,5-b]indoleInferred from researchgate.net
5H-pyridazino[4,5-b]indol-4-one1. POCl₃ 2. NaOEt4-ethoxy-5H-pyridazino[4,5-b]indole researchgate.net

Precursor Design and Synthesis

The rational design and synthesis of precursors are critical for the successful construction of the target molecule. The key precursors for 4-ethoxy-5H-pyridazino[4,5-b]indole are the corresponding 4-chloro and 4-oxo derivatives.

The synthesis of 5H-pyridazino[4,5-b]indol-4-one can be achieved through several routes. A prevalent method involves the condensation of a suitably substituted indole derivative with hydrazine or a hydrazine derivative. For instance, ethyl 3-formyl-1H-indole-2-carboxylates can be cyclized with hydrazine hydrate in a solvent like 2-ethoxyethanol (B86334) to yield the desired pyridazinone. nih.gov

Another approach starts from 2-acetylindole-3-carboxylic acid, which upon condensation with hydrazine hydrate at elevated temperatures, can also form the pyridazino[4,5-b]indol-4-one ring system. researchgate.net

Once the 5H-pyridazino[4,5-b]indol-4-one is obtained, it can be readily converted to 4-chloro-5H-pyridazino[4,5-b]indole by treatment with phosphorus oxychloride (POCl₃). researchgate.net This chloro derivative is a versatile intermediate for various nucleophilic substitution reactions, including the crucial etherification to introduce the ethoxy group.

Starting MaterialKey IntermediateProductReference
Ethyl 3-formyl-1H-indole-2-carboxylate-5H-pyridazino[4,5-b]indol-4-one nih.gov
2-Acetylindole-3-carboxylic acid-5H-pyridazino[4,5-b]indol-4-one researchgate.net
5H-pyridazino[4,5-b]indol-4-one-4-chloro-5H-pyridazino[4,5-b]indole researchgate.net

Mechanistic Insights into Key Bond-Forming Reactions

The formation of the pyridazino[4,5-b]indole core relies on well-established synthetic methodologies, with the Fischer indole synthesis and hetero-Diels-Alder reactions being prominent examples.

The Fischer indole synthesis provides a powerful method for constructing the indole portion of the scaffold. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. In the context of pyridazino[4,5-b]indole synthesis, a suitably substituted phenylhydrazine can react with a ketone or aldehyde to form a hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring.

The hetero-Diels-Alder reaction offers an alternative and efficient pathway to the pyridazino[4,5-b]indole system. This [4+2] cycloaddition reaction typically involves an electron-rich dienophile, such as an indole, reacting with an electron-deficient diene, like a 1,2,4,5-tetrazine. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, such as nitrogen gas, to afford the fused pyridazine ring.

Functionalization and Derivatization of the 4-ethoxy-5H-pyridazino[4,5-b]indole Core

The 4-ethoxy-5H-pyridazino[4,5-b]indole core offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.

Modifications on the Ethoxy Group

The ethoxy group at the C-4 position can be subjected to chemical transformations. A primary reaction is ether cleavage , which can be achieved under strongly acidic conditions, typically with hydroiodic acid (HI) or hydrobromic acid (HBr). pearson.comwikipedia.org This reaction would convert the ethoxy group back to a hydroxyl group, yielding 5H-pyridazino[4,5-b]indol-4-one . This transformation is useful for further derivatization at the C-4 position or for creating a handle for conjugation.

SubstrateReagentsProductReference
4-ethoxy-5H-pyridazino[4,5-b]indoleHI or HBr5H-pyridazino[4,5-b]indol-4-one pearson.comwikipedia.org

Substitution Patterns on the Pyridazine Ring

The pyridazine ring of the 4-ethoxy-5H-pyridazino[4,5-b]indole scaffold can be further functionalized. While the C-4 position is occupied by the ethoxy group, other positions on the pyridazine ring can potentially undergo substitution reactions. Nucleophilic aromatic substitution reactions on the pyridazine ring are possible, especially if activated by electron-withdrawing groups or through the formation of N-oxides. The specific substitution patterns will be dictated by the electronic nature of the pyridazino[4,5-b]indole ring system.

Functionalization of the Indole Moiety

The indole moiety of 4-ethoxy-5H-pyridazino[4,5-b]indole provides several avenues for functionalization.

N-Alkylation: The nitrogen atom of the indole ring (N-5) is a common site for alkylation. This can be achieved by treating the parent compound with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF. arkat-usa.org This allows for the introduction of a wide variety of substituents at the N-5 position, which can significantly influence the molecule's properties.

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic aromatic substitution. The preferred site of substitution is typically the C-8 position, followed by other positions on the benzene (B151609) ring, depending on the directing effects of existing substituents and the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions would allow for the introduction of various functional groups onto the carbocyclic part of the indole nucleus.

Reaction TypePositionReagentsPotential ProductsReference
N-AlkylationN-5Alkyl halide, K₂CO₃, DMF5-Alkyl-4-ethoxy-5H-pyridazino[4,5-b]indoles arkat-usa.org
NitrationC-8 (or other positions)HNO₃/H₂SO₄8-Nitro-4-ethoxy-5H-pyridazino[4,5-b]indole derivativesGeneral knowledge
HalogenationC-8 (or other positions)NBS, Br₂8-Halo-4-ethoxy-5H-pyridazino[4,5-b]indole derivativesGeneral knowledge
Friedel-Crafts AcylationC-8 (or other positions)Acyl chloride, AlCl₃8-Acyl-4-ethoxy-5H-pyridazino[4,5-b]indole derivativesGeneral knowledge

Regioselective Synthesis of Substituted Derivatives

The regioselective synthesis of substituted derivatives of 4-ethoxy-5H-pyridazino[4,5-b]indole hinges on the controlled formation of the key intermediate, 4-chloro-5H-pyridazino[4,5-b]indole. This intermediate serves as a versatile precursor for the introduction of the ethoxy group via nucleophilic substitution.

The synthesis typically commences with appropriately substituted indole precursors, such as ethyl 3-formyl-1H-indole-2-carboxylates. tubitak.gov.tr The reaction of these indole derivatives with hydrazine or its derivatives leads to the formation of 3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indole derivatives. tubitak.gov.trnih.gov The regioselectivity of this cyclization is dictated by the positions of the formyl and carboxylate groups on the indole ring.

The subsequent critical step is the chlorination of the pyridazinone ring. Treatment of the 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), selectively yields the 4-chloro-5H-pyridazino[4,5-b]indole. researchgate.net This transformation is a pivotal step as it activates the 4-position for further functionalization.

The final step to achieve the target compound is the nucleophilic displacement of the chlorine atom. researchgate.netarkat-usa.org By reacting the 4-chloro intermediate with sodium ethoxide in a suitable solvent, such as ethanol, 4-ethoxy-5H-pyridazino[4,5-b]indole is obtained. The regioselectivity of this step is highly reliable due to the electrophilic nature of the carbon atom at the 4-position, which is attached to the electronegative chlorine atom.

The table below summarizes the key reactions and conditions for the regioselective synthesis.

StepReactantsReagents and ConditionsProductPurpose
1Ethyl 3-formyl-1H-indole-2-carboxylate, Hydrazine hydrate2-Ethoxyethanol, Reflux3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indoleFormation of the pyridazinone core
23,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indolePOCl₃, Reflux4-chloro-5H-pyridazino[4,5-b]indoleActivation of the 4-position
34-chloro-5H-pyridazino[4,5-b]indole, Sodium ethoxideEthanol, Reflux4-ethoxy-5H-pyridazino[4,5-b]indoleIntroduction of the ethoxy group

Yield Optimization and Scalability Considerations for 4-ethoxy-5H-pyridazino[4,5-b]indole Synthesis

The chlorination step using POCl₃ is generally efficient; however, the removal of excess reagent and purification of the 4-chloro intermediate can be challenging on a larger scale. The use of alternative, milder chlorinating agents could be explored to improve the process.

The final ethoxylation step is typically a high-yielding reaction. To optimize this step for large-scale production, factors such as the concentration of sodium ethoxide, reaction time, and temperature must be carefully controlled to ensure complete conversion and minimize the formation of impurities.

The table below outlines key considerations for yield optimization and scalability.

ParameterConsiderationPotential Impact
Reaction Conditions Optimization of solvent, temperature, and reaction time for each step.Improved individual step yields and reduced by-product formation.
Purification Development of efficient and scalable purification methods (e.g., crystallization, chromatography).Higher purity of intermediates and final product, reduced material loss.
Process Type Exploration of one-pot or continuous flow synthesis.Increased throughput, reduced handling, and improved overall efficiency for large-scale production. beilstein-journals.org
Reagent Stoichiometry Precise control of the molar ratios of reactants and reagents.Maximized conversion of starting materials and minimized unreacted reagents.

Advanced Computational and Theoretical Investigations of 4 Ethoxy 5h Pyridazino 4,5 B Indole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, stability, and reactivity. For 4-ethoxy-5H-pyridazino[4,5-b]indole, specific published data from such studies are not currently available. The following subsections outline the types of investigations that would be necessary to characterize this compound.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

Detailed Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing insights into the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting a molecule's electronic behavior and its propensity to participate in chemical reactions. At present, there are no specific published studies detailing the HOMO-LUMO gap or the precise orbital distributions for 4-ethoxy-5H-pyridazino[4,5-b]indole.

Electrostatic Potential Surface Analysis

An electrostatic potential surface (EPS) map is invaluable for visualizing the charge distribution of a molecule and identifying electrophilic and nucleophilic sites. This analysis helps in understanding how a molecule will interact with other molecules, including biological targets. A literature search did not yield any specific EPS analysis for 4-ethoxy-5H-pyridazino[4,5-b]indole.

Prediction of Reactivity Descriptors (e.g., Fukui functions)

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Understanding the conformational flexibility and the associated energy landscapes of a molecule is critical for predicting its shape and how it might bind to a receptor. Molecular mechanics and molecular dynamics (MD) simulations are the primary tools for such investigations. These methods can reveal the most stable conformations and the energy barriers between them. A review of scientific databases indicates that no conformational analyses or MD simulations specifically for 4-ethoxy-5H-pyridazino[4,5-b]indole have been reported in the literature.

Molecular Modeling of Intermolecular Interactions Relevant to Biological Systems

Molecular modeling techniques are employed to simulate how a ligand interacts with a biological macromolecule, such as a protein or nucleic acid. These studies can elucidate the key intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding affinity and specificity. There are currently no published studies that model the specific intermolecular interactions of 4-ethoxy-5H-pyridazino[4,5-b]indole with any biological target.

In Silico Prediction of Potential Biological Targets and Binding Modes

In silico methods, such as reverse docking and pharmacophore screening, are powerful tools for identifying potential biological targets for a given compound and predicting its likely binding mode. While computational studies have been performed on the broader class of pyrimido[5,4-b]indoles, identifying their potential to interact with targets like Toll-like receptor 4, there is no specific in silico target prediction or binding mode analysis available in the literature for 4-ethoxy-5H-pyridazino[4,5-b]indole. nih.gov

Homology Modeling and Receptor-Ligand Docking Studies

Receptor-ligand docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a receptor, shedding light on the molecular interactions that underpin biological activity. In the context of the pyridazino[4,5-b]indole scaffold, molecular docking simulations have been instrumental in elucidating the binding mechanisms of derivatives targeting specific enzymes.

A notable example involves the investigation of novel pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in various pathological conditions. nih.gov In this research, molecular docking simulations were performed to understand the binding mode of these inhibitors within the ATP-binding site of DYRK1A.

The study revealed that the pyridazino[4,5-b]indole core acts as a crucial scaffold, positioning key substituents to form specific interactions with the amino acid residues of the kinase's active site. For instance, the docking poses of potent inhibitors demonstrated critical hydrogen bond interactions with the hinge region of the enzyme, a common feature for many kinase inhibitors. The simulations also highlighted the importance of specific substitutions on the pyridazino[4,5-b]indole ring system, where different functional groups could occupy distinct pockets within the active site, thereby influencing the compound's inhibitory potency and selectivity. nih.gov

Although a homologous model of a specific receptor for 4-ethoxy-5H-pyridazino[4,5-b]indole is not detailed, the general principles of receptor-ligand interactions observed for related derivatives suggest that the ethoxy group at the 4-position would likely influence the compound's binding affinity and selectivity for its biological target through steric and electronic effects.

Pharmacophore Modeling for Pyridazino[4,5-b]indole Derivatives

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to exert a specific biological effect. This model serves as a template for the design and virtual screening of new, potentially active compounds.

Currently, there is a lack of specific pharmacophore models developed exclusively for the 4-ethoxy-5H-pyridazino[4,5-b]indole scaffold in the available scientific literature. However, the broader class of indole-containing compounds has been the subject of numerous pharmacophore modeling studies for a wide range of biological targets. rsc.orgmdpi.com These studies have successfully identified key pharmacophoric features that are crucial for activities such as kinase inhibition, receptor modulation, and antimicrobial effects. rsc.orgmdpi.com

For instance, a study on indole-based antitumor agents utilized 3D-pharmacophore modeling to validate experimental biological data and to identify the critical parameters governing their activity. rsc.org While not directly applicable to 4-ethoxy-5H-pyridazino[4,5-b]indole, these studies underscore the utility of pharmacophore modeling in understanding the structure-activity relationships of complex heterocyclic systems. The development of a specific pharmacophore model for pyridazino[4,5-b]indole derivatives would be a valuable step in the rational design of new therapeutic agents based on this scaffold. Such a model would likely incorporate features such as a planar aromatic system, hydrogen bond acceptor/donor sites on the pyridazine (B1198779) ring, and specific hydrophobic regions, reflecting the general structural characteristics of this compound class. nih.gov

Biological Activity and Mechanistic Studies of 4 Ethoxy 5h Pyridazino 4,5 B Indole in Vitro Focus

In Vitro Biological Screening Methodologies for 4-ethoxy-5H-pyridazino[4,5-b]indole and its Analogs

A variety of in vitro assays have been employed to characterize the biological effects of the pyridazino[4,5-b]indole scaffold, revealing its potential to interact with multiple cellular targets.

Derivatives of 5H-pyridazino[4,5-b]indole have been identified as potent inhibitors of several key enzyme families.

DYRK1A Inhibition: Certain pyridazino[4,5-b]indol-4-one analogs have been synthesized and evaluated for their inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov In these studies, compounds were tested for their ability to reduce the phosphorylation of a synthetic peptide substrate by the kinase. For instance, a furan-2-yl substituted pyridazino[4,5-b]indol-4-one (Compound 10) and a pyridin-4-yl substituted pyridazin-3(2H)-one analog (Compound 19) both demonstrated submicromolar IC50 values against DYRK1A, while showing no significant activity against other kinases like CDK5/p25 and GSK3α/β, indicating a degree of selectivity. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition: The pyridazino[4,5-b]indole scaffold is a known inhibitor of PI3K enzymes. umich.edu Specific analogs have shown inhibitory activity against the p110-α isoform of PI3K. nih.gov These assays typically measure the kinase's ability to phosphorylate its lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Phosphodiesterase (PDE) Inhibition: A study on 1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride revealed its activity as a phosphodiesterase-IV (PDE-IV) inhibitor. nih.gov PDE inhibition assays measure the enzyme's ability to hydrolyze cyclic nucleotides (cAMP or cGMP), and inhibition leads to an increase in the concentration of these second messengers. The same compound was also found to be a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthetase. nih.gov

Table 1: Selected DYRK1A Inhibition Data for Pyridazino[4,5-b]indole Analogs

Compound Structure Target Kinase IC50 (µM) Selectivity Notes Source
Compound 10 furan-2-yl-pyridazino[4,5-b]indol-4-one DYRK1A Submicromolar No activity against CDK5/p25, GSK3α/β, PI3K p110-α nih.gov

| Compound 19 | pyridin-4-yl-pyridazin-3(2H)-one | DYRK1A | Submicromolar | No activity against CDK5/p25, GSK3α/β, PI3K p110-α | nih.gov |

While direct receptor binding studies on 4-ethoxy-5H-pyridazino[4,5-b]indole are not prominently documented, methodologies applied to analogous heterocyclic systems are instructive. For the related pyrimido[5,4-b]indole class, radioligand receptor binding assays have been effectively used to determine affinity for specific receptors. nih.gov In a typical assay, membranes from cells or tissues expressing the target receptor (e.g., rat cortical membranes for adrenoceptors) are incubated with a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) in the presence of varying concentrations of the test compound. nih.gov The ability of the test compound to displace the radioligand is measured, and a Ki value (inhibition constant) is calculated to quantify its binding affinity. nih.gov This methodology has identified pyrimido[5,4-b]indole derivatives with high affinity and selectivity for α1-adrenoceptors over other receptor types. nih.gov

The functional consequences of enzyme inhibition by pyridazino[4,5-b]indole derivatives are often assessed using cell-based assays.

Anti-proliferative Activity: Several compounds from this class have demonstrated significant anti-proliferative effects in various cancer cell lines. umich.edu For example, a pyridazino[4,5-b]indol-4-one analog that inhibits DYRK1A also exhibited anti-proliferative activity against human hepatocellular carcinoma (Huh-7), human colorectal adenocarcinoma (Caco-2), and human breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov Such assays typically involve treating cell cultures with the compound for a set period (e.g., 48-72 hours) and then measuring cell viability using methods like the MTT assay or direct cell counting.

Antimicrobial Activity: The 5H-pyridazino[4,5-b]indole scaffold has been associated with antimicrobial properties. umich.edu Screening for antimicrobial activity is generally performed using broth microdilution or agar (B569324) diffusion assays against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth, is determined.

Inotropic and Anti-platelet Effects: Certain 5H-pyridazino[4,5-b]indole derivatives have been shown to possess inotropic activity and to inhibit blood platelet aggregation. nih.gov These effects are linked to the inhibition of phosphodiesterases and TXA2 synthetase. nih.gov

Analogous heterocyclic compounds, specifically substituted pyrimido[5,4-b]indoles, have been identified as modulators of key immune signaling pathways. nih.gov A cell-based high-throughput screen designed to find stimulators of the innate immune system identified these compounds as potent activators of the NF-κB signaling pathway. nih.gov Further investigation showed that this activation was mediated through Toll-like receptor 4 (TLR4). nih.gov The study also demonstrated that synthetic modifications to the scaffold could skew the downstream response, leading to differential production of NF-κB-dependent cytokines (like IL-6) versus type I interferon-associated chemokines (like IP-10). nih.gov

Elucidation of Molecular Mechanisms of Action (MOA)

Identifying the precise molecular targets is crucial for understanding the therapeutic potential of a compound.

The primary approach to identifying the molecular targets of pyridazino[4,5-b]indole derivatives has been through direct enzyme inhibition screening. nih.gov Kinase panel screening led to the identification of DYRK1A as a principal target for certain pyridazino[4,5-b]indol-4-one analogs. nih.gov Similarly, screening against other enzyme families identified PDE-IV and TXA2 synthetase as targets for other derivatives. nih.gov

For the analogous pyrimido[5,4-b]indoles, a target-agnostic cell-based screen successfully identified the Toll-like receptor 4 (TLR4) pathway as the site of action. nih.gov The molecular mechanism was further refined through computational modeling, which suggested that the active compounds likely bind to the MD-2 co-receptor within the TLR4/MD-2 complex, rather than to TLR4 itself. nih.gov This combination of cell-based screening, analysis of downstream signaling events, and computational docking provides a powerful method for identifying and validating the molecular mechanism of action.

Investigation of Downstream Biological Effects

Currently, there is no specific information in the scientific literature detailing the downstream biological effects of 4-ethoxy-5H-pyridazino[4,5-b]indole. However, studies on other derivatives of the 5H-pyridazino[4,5-b]indole scaffold provide insights into the potential biological pathways that could be modulated by compounds in this class.

For instance, certain fused 5H-pyridazino[4,5-b]indoles substituted with hydrazine (B178648) and/or amino groups have demonstrated inotropic activity and the ability to inhibit platelet aggregation. nih.gov One specific derivative, 1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride, has been identified as an inhibitor of phosphodiesterase-IV (PDE-IV) and a selective inhibitor of thromboxane A2 (TXA2) synthetase. nih.gov The inhibition of these targets leads to downstream effects such as increased cyclic AMP levels (in the case of PDE-IV inhibition) and reduced platelet aggregation and vasoconstriction (in the case of TXA2 synthetase inhibition).

Furthermore, a series of 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles have been synthesized and evaluated as inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha). nih.gov Inhibition of the PI3K/Akt/mTOR pathway is a critical mechanism in cancer therapy, affecting downstream processes such as cell survival, proliferation, and growth. nih.gov These compounds exhibited significant anti-proliferative effects in various human cancer cell lines. nih.gov

Without direct experimental data on 4-ethoxy-5H-pyridazino[4,5-b]indole, any discussion of its specific downstream effects remains speculative. Future research would be necessary to determine its precise molecular targets and subsequent biological consequences.

Structure-Activity Relationship (SAR) Studies of 4-ethoxy-5H-pyridazino[4,5-b]indole Derivatives

A detailed structure-activity relationship (SAR) study for 4-ethoxy-5H-pyridazino[4,5-b]indole and its specific derivatives is not available in the current body of scientific literature. SAR studies require the synthesis and biological evaluation of a series of related compounds to determine how specific structural modifications influence their biological activity.

Impact of Ethoxy Group Modifications on Biological Potency and Selectivity

There is no published research that specifically investigates the modification of the ethoxy group at the 4-position of 4-ethoxy-5H-pyridazino[4,5-b]indole. To understand the role of this substituent, a systematic study would be required, involving the synthesis of analogs with different alkoxy groups (e.g., methoxy, propoxy), as well as other functional groups (e.g., hydroxyl, amino, halogen) at this position. The biological data from such a series would be essential to elucidate the impact of the 4-position substituent on potency and selectivity against potential biological targets.

Influence of Substituents on the Pyridazine (B1198779) Ring on Biological Response

While no studies focus on the pyridazine ring of the 4-ethoxy derivative specifically, research on the broader pyridazino[4,5-b]indole class offers some insights. For example, studies on 1,4-disubstituted 5H-pyridazino[4,5-b]indoles have shown that introducing hydrazine and pyrazolyl groups can confer cardiotonic and antiplatelet activities. nih.gov Another study on 4-oxo-pyridazino[4,5-b]indoles demonstrated that substitutions at other positions of the pyridazine ring can influence activity. nih.gov A comprehensive SAR study would be needed to determine how modifications to the pyridazine portion of 4-ethoxy-5H-pyridazino[4,5-b]indole affect its biological profile.

Role of Indole (B1671886) Moiety Functionalization in Modulating Activity

Functionalization of the indole moiety, particularly at the N-5 position, has been shown to be a viable strategy for modulating the biological activity of pyridazino[4,5-b]indoles. In a series of 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles, the introduction of various benzyl (B1604629) groups at the N-5 position was found to be critical for their potent inhibitory activity against PI3Kα. nih.gov The electronic and steric properties of the substituents on the benzyl ring directly impacted the inhibitory concentration (IC₅₀) values. nih.gov This suggests that similar functionalization of the indole nitrogen in 4-ethoxy-5H-pyridazino[4,5-b]indole could be a key area for SAR exploration.

Phenotypic Screening and Deconvolution Strategies for Novel Biological Activities

There is no evidence in the scientific literature of 4-ethoxy-5H-pyridazino[4,5-b]indole being included in phenotypic screening campaigns. Phenotypic screening involves testing compounds in cell-based or organism-based assays to identify agents that induce a desired phenotypic change, without prior knowledge of the molecular target. If this compound were to show activity in such a screen, subsequent target deconvolution strategies would be necessary to identify its mechanism of action. These strategies could include affinity chromatography, proteomics-based approaches, or genetic methods.

Comparative Biological Activity with Bioisosteric Carboline Analogs

The pyridazino[4,5-b]indole scaffold is recognized as a bioisostere of β-carboline and γ-carboline. researchgate.net This structural similarity is a key reason for the pharmaceutical interest in this class of compounds, as carbolines are known to possess a wide range of biological activities, including antiproliferative and genotoxic effects, often due to their ability to intercalate with DNA. researchgate.net

While a direct comparative study of the biological activity of 4-ethoxy-5H-pyridazino[4,5-b]indole and its corresponding carboline analogs has not been performed, the rationale for its synthesis would likely be based on this principle of bioisosterism. For example, β-carboline derivatives have been extensively studied as anticancer agents. researchgate.net By replacing a carbon atom in the pyridine (B92270) ring of a carboline with a nitrogen atom to form the pyridazine ring of the pyridazino[4,5-b]indole, it is hypothesized that the biological activity may be retained or modulated. This aza-analogue relationship suggests that pyridazino[4,5-b]indoles could exhibit similar activities, such as kinase inhibition or cytotoxicity. researchgate.net However, without empirical data, this remains a hypothesis, and the specific biological profile of 4-ethoxy-5H-pyridazino[4,5-b]indole relative to its carboline counterparts is unknown.

Medicinal Chemistry and Drug Design Principles Based on 4 Ethoxy 5h Pyridazino 4,5 B Indole

The 4-ethoxy-5H-pyridazino[4,5-b]indole as a Privileged Scaffold in Drug Discovery

The 5H-pyridazino[4,5-b]indole core structure is considered a "privileged scaffold". This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them a valuable starting point for the development of new drugs. nih.gov The versatility of this scaffold is attributed to its unique three-dimensional shape and the distribution of its hydrogen bond donors and acceptors. These features allow it to interact with a wide range of proteins and enzymes. consensus.appnih.gov

The pyridazino[4,5-b]indole nucleus is a fusion of two heterocyclic rings: a pyridazine (B1198779) and an indole (B1671886). This combination results in a planar structure with a dipole moment and an adjacent acidic proton, along with a basic hydrogen-acceptor site. consensus.appnih.gov This specific arrangement of atoms and charges is thought to be responsible for its broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antiviral, and cardiotonic effects. consensus.appnih.govnih.gov

The indole portion of the scaffold is itself a well-known privileged structure in medicinal chemistry, frequently found in both natural products and synthetic drugs with anticancer properties. nih.gov The addition of the pyridazine ring to the indole core expands the chemical space that can be explored, offering more opportunities for modification and optimization of the molecule's properties.

Lead Generation and Optimization Strategies Utilizing the Pyridazino[4,5-b]indole Core

Lead generation is the initial step in drug discovery where promising compounds, known as "hits," are identified. For the pyridazino[4,5-b]indole core, several strategies are employed to generate and optimize these lead compounds.

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold hopping is a technique used to design new compounds by replacing the central core of a known active molecule with a structurally different but functionally similar scaffold. nih.gov This approach can lead to the discovery of novel intellectual property and improved drug-like properties. For instance, the central pyrazole (B372694) ring in the well-known drug Rimonabant was successfully replaced with a pyrazine (B50134) to create a new series of CB1 receptor antagonists. nih.gov This same principle can be applied to the pyridazino[4,5-b]indole scaffold to generate new chemical entities with potentially enhanced activity or selectivity.

Fragment-based design involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or combined with other fragments to create a more potent lead compound. This approach can be particularly useful for the pyridazino[4,5-b]indole core, where different fragments can be attached to various positions on the scaffold to probe the binding site of a target protein.

Design of Combinatorial Libraries for High-Throughput Screening

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. These "libraries" of compounds can then be tested for activity in high-throughput screening (HTS) assays. nih.gov The pyridazino[4,5-b]indole scaffold is well-suited for this approach because it has multiple points for chemical modification. For example, different substituents can be introduced at various positions on the indole and pyridazine rings to create a diverse library of compounds. researchgate.net

A typical synthetic route to generate such libraries might involve the reaction of a key intermediate, like a 3-formylindole-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring. researchgate.net Subsequent reactions can then be used to add a variety of chemical groups to the scaffold. researchgate.net

Design of Targeted Therapeutics and Molecular Probes

The pyridazino[4,5-b]indole scaffold can be used to design targeted therapeutics , which are drugs that are specifically designed to interact with a particular biological target, such as a specific protein or enzyme. This can lead to more effective treatments with fewer side effects. For example, derivatives of the related pyrimido[4,5-b]indole scaffold have been developed as dual inhibitors of the RET and TRKA kinases, which are involved in certain types of cancer. nih.gov

Molecular probes are molecules that are used to study biological processes. They are often fluorescently labeled or have other properties that allow them to be detected. The pyridazino[4,5-b]indole scaffold can be modified to create molecular probes that can be used to visualize the location and activity of specific targets within a cell.

Rational Design for Improved Biological Efficacy and Selectivity (pre-clinical design considerations)

Rational drug design uses knowledge of a biological target's structure and function to design molecules that will bind to it with high affinity and selectivity. mdpi.com For the pyridazino[4,5-b]indole scaffold, this involves understanding the structure-activity relationships (SARs), which describe how changes in the molecule's structure affect its biological activity.

For example, studies on related pyrimido[4,5-b]indole derivatives have shown that the type and position of substituents on the scaffold can have a significant impact on their activity as GSK-3β inhibitors. mdpi.com It was found that the stereochemistry of the molecule is crucial, with the (R)-enantiomers being significantly more potent than the (S)-enantiomers. mdpi.com This type of information is critical for designing more effective and selective drugs.

Chemogenomic Analysis and Polypharmacology Potential of Pyridazino[4,5-b]indole Derivatives

Chemogenomics is the study of how a large number of small molecules interact with a large number of biological targets. This approach can be used to identify new targets for existing drugs and to understand the polypharmacology of a compound.

Polypharmacology refers to the ability of a single drug to interact with multiple targets. While this can sometimes lead to unwanted side effects, it can also be beneficial for treating complex diseases like cancer, where multiple biological pathways are often involved. The pyridazino[4,5-b]indole scaffold, being a privileged structure, has a high potential for polypharmacology. nih.gov For example, some derivatives have been shown to inhibit both phosphoinositide 3-kinase (PI3K) and other kinases, which could be advantageous in cancer therapy. nih.govnih.gov

A comprehensive analysis of the interactions between a library of pyridazino[4,5-b]indole derivatives and a panel of kinases could reveal new therapeutic opportunities and provide insights into the molecular basis of their activity.

Future Directions and Emerging Research Opportunities for 4 Ethoxy 5h Pyridazino 4,5 B Indole

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 4-ethoxy-5H-pyridazino[4,5-b]indole and its analogs is anticipated to pivot towards green and sustainable chemistry principles. nih.govresearchgate.net Traditional multi-step syntheses often rely on harsh conditions, hazardous reagents, and costly metal catalysts. rug.nl Modern approaches aim to mitigate these drawbacks by improving efficiency and reducing the environmental footprint.

Recent advancements have shown promise in this area. For instance, a novel [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides has been developed, providing a convenient and efficient route to functionalized pyridazino[4,5-b]indoles with excellent yields under the banner of green synthesis. nih.gov Another sustainable approach involves a two-step reaction starting from inexpensive anilines and employing ethanol (B145695) as a benign solvent, completely avoiding metal catalysts. rug.nl Other methods, such as those utilizing palladium-catalyzed cross-coupling reactions or inverse-electron-demand Diels-Alder reactions, offer alternative pathways that could be optimized for sustainability. researchgate.netcapes.gov.br

Future research for synthesizing the 4-ethoxy derivative specifically could focus on:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent waste and energy consumption. rug.nl

Catalytic Innovations: Employing biocatalysis or photocatalysis to facilitate reactions under milder conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridazino[4,5-b]indole core is a versatile pharmacophore, with derivatives showing activity against a wide range of biological targets. researchgate.netresearchgate.net This suggests that 4-ethoxy-5H-pyridazino[4,5-b]indole could be a valuable lead compound for various therapeutic applications.

Published research on related compounds has identified several key areas of interest:

Oncology: Derivatives have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical component of the PI3K/AKT/mTOR signaling pathway that is often dysregulated in cancers like breast cancer. nih.govrsc.orgresearchgate.net Other analogs act as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and certain cancers. nih.gov

Cardiovascular Diseases: Certain 5H-pyridazino[4,5-b]indole derivatives have been synthesized and evaluated as inotropic agents and inhibitors of blood platelet aggregation. nih.govconsensus.app One compound, 1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole, was noted as the first to combine inhibition of phosphodiesterase-IV (PDE-IV) with selective inhibition of thromboxane (B8750289) A2 synthetase, highlighting the potential for dual-action cardiovascular drugs. nih.gov

Infectious Diseases & Other Areas: The scaffold has also been associated with inhibitory activity against HIV-1 reverse transcriptase and general antimicrobial effects. researchgate.netnih.gov Furthermore, some derivatives are being investigated as neuroprotective agents. researchgate.net

Future exploration for 4-ethoxy-5H-pyridazino[4,5-b]indole should involve extensive screening to determine if the ethoxy substitution confers advantageous properties, such as enhanced potency, selectivity, or favorable pharmacokinetic profiles, for these and other novel therapeutic targets.

Potential Therapeutic AreaTarget/Mechanism of ActionReference Compound Class
Oncology PI3K/AKT/mTOR Pathway InhibitionHydrazide-based pyridazino[4,5-b]indoles
Oncology/Neurology DYRK1A InhibitionPyridazino[4,5-b]indol-4-ones
Cardiovascular Platelet Aggregation & Thromboxane A2 Synthetase Inhibition1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole
Infectious Disease HIV-1 Reverse Transcriptase InhibitionPyridazino[4,5-b]indoles

Application of Advanced Machine Learning and AI in Compound Design and Prediction

While specific applications of artificial intelligence (AI) to 4-ethoxy-5H-pyridazino[4,5-b]indole have not been reported, the field of drug discovery is increasingly leveraging computational tools. AI and machine learning (ML) offer the potential to dramatically accelerate the design and optimization of new derivatives.

Future research in this domain could involve:

Predictive Modeling: Training ML models on existing data for the broader pyridazino[4,5-b]indole class to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, virtual derivatives, including variations on the 4-ethoxy substitution.

De Novo Design: Using generative AI models to design entirely new molecules based on the pyridazino[4,5-b]indole scaffold that are optimized for high affinity and selectivity against specific biological targets like PI3K or DYRK1A.

Structure-Activity Relationship (SAR) Analysis: Employing computational methods to rapidly analyze SAR data from screening campaigns, identifying key structural motifs responsible for desired biological effects and guiding the next round of synthesis. For example, computational studies have already been used to support the binding of related pyrimido[5,4-b]indoles to the TLR4/MD-2 complex. nih.gov

Integration with Systems Biology for Comprehensive Mechanistic Understanding

The therapeutic effects of pyridazino[4,5-b]indole derivatives often stem from their interaction with complex cellular signaling networks, such as the PI3K/AKT/mTOR pathway. nih.govresearchgate.net A systems biology approach, which integrates computational and experimental data to model entire biological systems, can provide a deeper understanding of the mechanism of action of 4-ethoxy-5H-pyridazino[4,5-b]indole.

Future research directions include:

Pathway Analysis: Using transcriptomic and proteomic data from cells treated with the compound to identify all affected pathways, not just the primary target. This can reveal off-target effects, potential polypharmacology (one drug hitting multiple targets), and mechanisms of resistance.

Network Modeling: Constructing and analyzing protein-protein interaction networks to understand how the compound's binding to its primary target (e.g., PI3K) propagates through the cellular system to produce an anti-proliferative effect. researchgate.net

Biomarker Discovery: A systems-level understanding can help identify biomarkers that predict which patient populations are most likely to respond to treatment with this compound, paving the way for personalized medicine.

Potential for Material Science, Sensor Development, or Probe Chemistry Applications

Beyond therapeutics, the unique photophysical properties of the indole (B1671886) core suggest potential applications for 4-ethoxy-5H-pyridazino[4,5-b]indole in other scientific domains. mdpi.commdpi.com Indole and its derivatives are known for their fluorescent properties and have been successfully developed as chemosensors. mdpi.commdpi.com

Emerging opportunities for this compound include:

Fluorescent Probes: The fused heterocyclic system of pyridazino[4,5-b]indole may possess unique fluorescence emission spectra. The 4-ethoxy group could further modulate these properties. This creates an opportunity to develop the molecule as a fluorescent probe for detecting specific ions (e.g., Zn²⁺), molecules, or changes in the cellular microenvironment. mdpi.com

pH Sensors: The nitrogen atoms within the pyridazino[4,5-b]indole scaffold can act as alkaline centers that become protonated in acidic conditions. This protonation can lead to dramatic changes in color and fluorescence, a principle that has been used to design indole-based pH sensors. mdpi.com

Organic Electronics: The electron donor-π-acceptor (D-π-A) architecture inherent in many indole derivatives is a key feature in materials used for organic light-emitting diodes (OLEDs). mdpi.com The electronic properties of 4-ethoxy-5H-pyridazino[4,5-b]indole could be investigated for its potential as a component in novel organic electronic materials.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR are standard for confirming regiochemistry. For example, 5-allyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one shows distinct δ 7.8–8.2 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) .
  • CHN analysis : Validates elemental composition (e.g., C₁₂H₁₃N₅O₂ for 4-amino-1,2-dihydro-1-oxo-5H-pyridazino[4,5-b]indole) .
  • Melting point determination : Used to assess purity (e.g., 231–232°C for 5-benzyl derivatives) .

How can researchers resolve contradictions in cyclization product formation?

Advanced
Unexpected products may arise due to competing reaction pathways. For instance, treating 3-formyl-1H-indole-2-hydroxamic acid with hydrazine yielded 3,4-dihydro-1-hydrazino-4-oxo-5H-pyridazino[4,5-b]indole instead of the expected compound .
Troubleshooting :

  • Monitor reaction progress via TLC or LC-MS to identify intermediates.
  • Adjust solvent systems (e.g., ethyl acetate vs. chloroform) or stoichiometry to favor desired cyclization (Scheme 29 in ).

What strategies optimize low-yield reactions in alkylation or acylation steps?

Advanced
Low yields in alkylation (e.g., NaH/benzyl bromide reactions) often stem from steric hindrance or poor leaving-group reactivity.
Solutions :

  • Use phase-transfer catalysis (e.g., benzyltriethylammonium chloride with NaOH) to enhance alkylation efficiency .
  • For acylations, replace acetyl chloride with bulkier electrophiles to improve regioselectivity .

How are pyridazino[4,5-b]indole derivatives evaluated for bioactivity in preclinical studies?

Q. Advanced

  • Cytotoxicity assays : Compounds like 5-allyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one are screened against cancer cell lines (e.g., MTT assay) .
  • Enzyme inhibition : Derivatives are tested as inhibitors of targets like copper-containing amine oxidases using kinetic assays .
  • Structure-activity relationship (SAR) : Modifications at N-5 (e.g., allyl vs. benzyl groups) correlate with potency .

What recent advancements improve the synthesis of 4-ethoxy-substituted derivatives?

Basic
Recent methods focus on one-pot reactions to reduce steps. For example:

  • N-Alkylation followed by hydrazine cyclization : Achieves 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones in a single step (e.g., compound 3 in ).
  • Microwave-assisted synthesis : Reduces reaction time for hydrazinolysis steps .

How do researchers address regioselectivity in electrophilic substitution reactions?

Advanced
Regioselectivity is controlled by:

  • Directing groups : Methoxy or ethoxy substituents orient electrophiles to specific positions (e.g., para to methoxy in Scheme 43 ).
  • Catalyst choice : Lewis acids like AlCl₃ favor acylation at activated positions .

What analytical techniques differentiate between isomeric pyridazinoindole products?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in isomers (e.g., distinguishing 4-oxo vs. 1-oxo derivatives) .
  • X-ray crystallography : Confirms absolute configuration, as seen in 5-substituted derivatives .

How are hydrazide-based derivatives designed for specific pharmacological profiles?

Q. Advanced

  • Bioisosteric replacement : Replace β-carboline cores with pyridazinoindole scaffolds to enhance metabolic stability .
  • Functional group tuning : Introduce hydrazinyl groups (e.g., 4-hydrazinyl-7,8-dimethoxy derivatives) to improve solubility and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.